Tropanon hydrochloride

Description

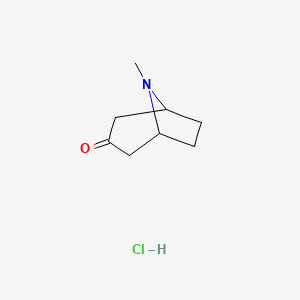

Tropanon hydrochloride (CAS 4827-85-4), also known as tropanone hydrochloride or 3-tropanone hydrochloride, is a bicyclic tertiary amine with the molecular formula C₈H₁₃NO·HCl (molecular weight: 175.68 g/mol) . Its structure comprises a tropane backbone (8-azabicyclo[3.2.1]octan-3-one) substituted with a ketone group at position 2. The compound exhibits acute toxicity, with an intraperitoneal LD₅₀ of 430 mg/kg in mice, though its specific therapeutic applications remain unclear .

Properties

CAS No. |

4827-85-4 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

8-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrochloride |

InChI |

InChI=1S/C8H13NO.ClH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-7H,2-5H2,1H3;1H |

InChI Key |

HUGYQXFQBHWMQD-UHFFFAOYSA-N |

SMILES |

CN1C2CCC1CC(=O)C2.Cl |

Canonical SMILES |

CN1C2CCC1CC(=O)C2.Cl |

Related CAS |

532-24-1 (Parent) |

Synonyms |

3-tropinone 3-tropinone hydrobromide 3-tropinone hydrochloride tropinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nortropinyl Benzilate Hydrochloride (Trospium Chloride Related Compound B)

- Molecular Formula: C₂₁H₂₃NO₃·HCl (molecular weight: 394.88 g/mol) .

- Structural Features : Shares the tropane core but includes a diphenylacetate ester substituent, enhancing steric bulk and altering pharmacological activity.

- Functional Differences: Unlike tropanon hydrochloride, nortropinyl benzilate is a metabolite of trospium chloride, a quaternary ammonium antimuscarinic agent used for overactive bladder .

Table 1: Structural Comparison of Tropane Derivatives

| Compound | Core Structure | Substituent(s) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| This compound | Tropane (C₈H₁₃NO) | 3-ketone | 175.68 | Undefined (research use) |

| Nortropinyl benzilate HCl | Tropane (C₈H₁₃NO) | 3-diphenylacetate ester | 394.88 | Antimuscarinic metabolite |

Tranylcypromine Hydrochloride

- Molecular Formula : C₉H₁₁N·HCl (molecular weight: 169.65 g/mol) .

- Structural Features : A cyclopropane derivative with a phenyl group, lacking the tropane backbone but sharing amine functionality.

- Functional Role: Irreversible monoamine oxidase inhibitor (MAOI) used in depression treatment, contrasting with tropanon’s undefined mechanism .

Comparison with Functionally Similar Compounds

Bupropion Hydrochloride

- Molecular Formula: C₁₃H₁₈ClNO·HCl (molecular weight: 276.21 g/mol) .

- Functional Similarities: Both compounds act on the central nervous system (CNS). Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI) for depression and smoking cessation.

- Key Differences: Bupropion’s structure includes a chlorophenyl and tert-butylamino group, conferring distinct pharmacokinetics (e.g., longer half-life: ~21 hours) compared to tropanon’s simpler tropane framework .

Table 2: Pharmacological Comparison of CNS-Acting Hydrochlorides

| Compound | Target/Mechanism | Half-Life | LD₅₀ (Mouse, IP) | Clinical Use |

|---|---|---|---|---|

| This compound | Undefined | N/A | 430 mg/kg | Research |

| Bupropion HCl | NDRI | ~21 hours | 245 mg/kg* | Depression, smoking cessation |

| Tranylcypromine HCl | MAO-A/MAO-B inhibitor | ~2.5 hours | 150 mg/kg* | Treatment-resistant depression |

*Values extrapolated from analogous rodent studies; specific data unavailable in provided evidence.

Critical Analysis of Limitations in Current Data

- This compound: Limited pharmacological data (e.g., receptor affinity, metabolic pathways) hinders direct comparisons .

- Toxicity Profiles : LD₅₀ data for comparator compounds (e.g., bupropion) are inferred due to incomplete evidence .

Q & A

Q. What statistical approaches are recommended for interpreting dose-dependent effects in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic or probit analysis) to calculate EC50/LC50 values. Use survival analysis (Kaplan-Meier curves) for time-to-event data. Incorporate Bayesian methods to account for small sample sizes or incomplete datasets, as suggested in advanced toxicology research frameworks .

Ethical and Compliance Considerations

Q. What ethical guidelines govern the use of this compound derivatives in human subject research?

- Methodological Answer : Follow institutional review board (IRB) protocols for informed consent, risk-benefit analysis, and data anonymization. Preclinical data (e.g., LD50, genotoxicity assays) must justify human dosing. Reference the Application for Research Involving Human Subjects framework, which mandates rigorous participant selection criteria and adverse event reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.